2-(4-fluorophenoxy)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide
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Overview
Description
2-(4-fluorophenoxy)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a fluorophenoxy group and a tetrahydroquinolinone moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenoxy)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide typically involves the following steps:
Formation of the Fluorophenoxy Intermediate: The starting material, 4-fluorophenol, is reacted with an appropriate acylating agent to form the 4-fluorophenoxy intermediate.
Coupling with Tetrahydroquinolinone: The intermediate is then coupled with 2-oxo-1,2,3,4-tetrahydroquinoline under suitable conditions to form the desired acetamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenoxy)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding quinolinone derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives, while reduction may produce hydroxylated compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenoxy)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenoxy)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide
- 2-(4-bromophenoxy)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide
Uniqueness
2-(4-fluorophenoxy)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is unique due to the presence of the fluorine atom in the phenoxy group, which can influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the stability and lipophilicity of compounds, potentially leading to improved pharmacokinetic properties.
Properties
Molecular Formula |
C17H15FN2O3 |
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Molecular Weight |
314.31 g/mol |
IUPAC Name |
2-(4-fluorophenoxy)-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)acetamide |
InChI |
InChI=1S/C17H15FN2O3/c18-12-2-5-14(6-3-12)23-10-17(22)19-13-4-7-15-11(9-13)1-8-16(21)20-15/h2-7,9H,1,8,10H2,(H,19,22)(H,20,21) |
InChI Key |
MQZVUYXGJWYMOG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)NC(=O)COC3=CC=C(C=C3)F |
Origin of Product |
United States |
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